![molecular formula C19H18N2OS B3292906 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 882234-97-1](/img/structure/B3292906.png)
1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde is a novel compound characterized by its unique structural framework. It combines aromatic rings with functional groups that offer diverse reactivity, making it a compound of interest in various scientific disciplines, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the Pyrazole Ring: : The initial step often involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under reflux conditions.
Introduction of the Phenyl Groups: : Phenyl groups are usually introduced via palladium-catalyzed cross-coupling reactions.
Attachment of Propylsulfanyl Group: : The propylsulfanyl group can be introduced via nucleophilic substitution using appropriate alkyl halides.
Formylation: : The final step involves the formylation of the pyrazole ring, typically achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods: Scalable industrial production methods leverage continuous flow chemistry to optimize reaction efficiency and yield. Parameters such as temperature, pressure, and flow rates are meticulously controlled.
Types of Reactions
Oxidation: : The aldehyde group undergoes oxidation reactions to form carboxylic acids under acidic or basic conditions.
Reduction: : Reduction of the aldehyde group can yield corresponding alcohols.
Substitution: : Aromatic substitution reactions can modify phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 in acidic media.
Reduction: : LiAlH4, NaBH4 under mild conditions.
Substitution: : Halogens, sulfonyl chlorides with Lewis acids or bases.
Major Products
Oxidation forms carboxylic acids.
Reduction yields primary alcohols.
Substitution reactions introduce halogens, nitro groups, etc.
Scientific Research Applications
Chemistry: : This compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Biology : It acts as a lead compound in the development of potential pharmaceuticals. Medicine : The compound exhibits biological activity, including anti-inflammatory and antimicrobial properties. Industry : Utilized in material science for developing new polymers and as a component in various industrial catalysts.
Mechanism of Action
Mechanism: : The aldehyde group interacts with various enzymes, inhibiting or modifying their activity. The pyrazole ring system is known to engage in π-π interactions and hydrogen bonding, stabilizing its binding to molecular targets. Molecular Targets and Pathways : It primarily targets proteins involved in inflammation and microbial growth, disrupting their normal function.
Similar Compounds
1-Phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
1-Phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
Uniqueness: : The propylsulfanyl group provides distinct steric and electronic properties, enhancing its reactivity and biological activity compared to its methyl and ethyl analogues.
List of Similar Compounds
1-Phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
1-Phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
1-Phenyl-3-[4-(butylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
Properties
IUPAC Name |
1-phenyl-3-(4-propylsulfanylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-12-23-18-10-8-15(9-11-18)19-16(14-22)13-21(20-19)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAXZUBEUBPZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3292823.png)
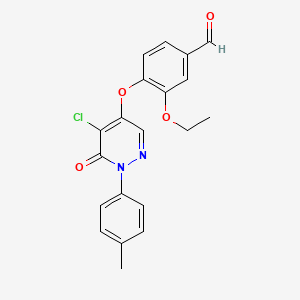
![4-{[5-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B3292826.png)
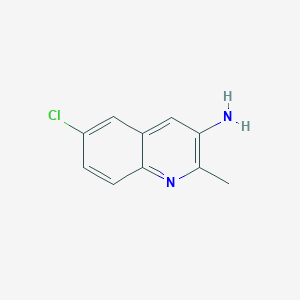
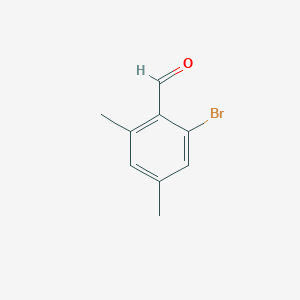
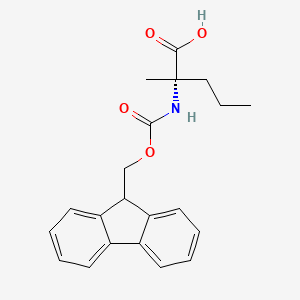
![3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3292867.png)
![2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole](/img/structure/B3292875.png)
![5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3292876.png)
![Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)-](/img/structure/B3292883.png)
![tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate](/img/structure/B3292887.png)
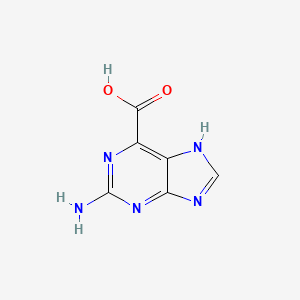
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B3292918.png)

